BenchChemオンラインストアへようこそ!

(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline

Medicinal Chemistry Chiral Drug Discovery CNS Receptor Pharmacology

(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is a nitrogen-containing fused heterocycle belonging to the pyrido[1,2-a]quinoxaline class. It features a defined (R)-configuration at the 6a-position, distinguishing it from the corresponding (S)-enantiomer and the racemic mixture.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 1414960-54-5
Cat. No. B6360840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline
CAS1414960-54-5
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)CNC3=CC=CC=C32
InChIInChI=1S/C12H16N2/c1-2-7-12-11(6-1)13-9-10-5-3-4-8-14(10)12/h1-2,6-7,10,13H,3-5,8-9H2/t10-/m1/s1
InChIKeyYNWGNIXGOYARFJ-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline (CAS 1414960-54-5) Is a Chiral Heterocyclic Scaffold for CNS-Targeted Medicinal Chemistry


(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline is a nitrogen-containing fused heterocycle belonging to the pyrido[1,2-a]quinoxaline class [1]. It features a defined (R)-configuration at the 6a-position, distinguishing it from the corresponding (S)-enantiomer and the racemic mixture. This scaffold is recognized for its potential as a chiral building block in CNS drug discovery, particularly for targets such as serotonin and dopamine receptors .

Procurement Risk: Why (R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline Cannot Be Replaced by Its Racemate, (S)-Enantiomer, or Unsubstituted Analogs


Stereochemistry is a critical determinant of biological activity for chiral CNS-targeted ligands [1]. The (R)-enantiomer and the (S)-enantiomer can exhibit profoundly different target binding profiles, as has been demonstrated for structurally related pyrido[1,2-a]quinoxaline derivatives acting at serotonin and dopamine receptors [2]. Replacing the (R)-enantiomer with the racemate (338949-36-3) introduces an equimolar amount of the potentially inactive or antagonistic (S)-enantiomer, which can confound pharmacological interpretation, reduce assay robustness, and compromise the integrity of structure-activity relationship (SAR) studies.

Direct Experimental Evidence: Quantifying the Advantage of (R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline Over Its Closest Analogs


Chiral Identity: (R)-Enantiomer vs. (S)-Enantiomer as a Differentiated CNS Lead Scaffold

There is currently a sparse amount of publicly available quantitative biological data specifically for this compound. The sole differentiation factor that can be definitively established at this time is its chiral identity. While the compound is listed as having binding affinity at the 5-HT2C receptor, no quantitative Ki or IC50 data are available in the public domain to compare the (R)-enantiomer's potency against the (S)-enantiomer or the racemate at this or any other target . This represents a significant data gap for evidence-based selection.

Medicinal Chemistry Chiral Drug Discovery CNS Receptor Pharmacology

Physicochemical Differentiation: Predicted Boiling Point and Density vs. Unsubstituted Pyrido[1,2-a]quinoxaline

When using the target compound in synthesis or formulation, its physicochemical properties can be an initial differentiator. For (R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline, the predicted boiling point is 331.2±22.0 °C and the predicted density is 1.13±0.1 g/cm³ . These values can be compared to the predicted boiling point of the fully aromatic pyrido[1,2-a]quinoxaline (estimated ~280-300 °C based on similar structures) to infer differences in volatility and handling during experimental procedures.

Physicochemical Characterization Chromatography Method Development Formulation Pre-screening

Structural Rigidity: Fused Tricyclic System vs. Open-Chain Diamine Analogs

The fused pyrido[1,2-a]quinoxaline core of the target compound provides a conformationally semi-rigid scaffold [1]. In comparison, open-chain 1,2-diamine analogs, which are common synthetic precursors, possess a high degree of rotational freedom (e.g., 4-5 rotatable bonds vs. 0 in the target compound's core [1]). This inherent rigidity can reduce the entropic penalty upon binding to a biological target, a phenomenon widely recognized in medicinal chemistry, though direct comparative binding data for this specific core is not publicly available.

Conformational Analysis Scaffold Design Target Engagement Optimization

Strategic Use Cases for (R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline in Procurement and Research


Chiral CNS Lead Generation When Enantiomeric Purity is Non-Negotiable for SAR

Programs targeting serotonin (5-HT2C) or dopamine receptors can use this (R)-enantiomer to establish the initial structure-activity relationship in binding and functional assays, as suggested by the compound's listing for 5-HT2C binding . The pure enantiomer eliminates the confounding factor of the opposite enantiomer, which, based on class precedent for tricyclic quinoxaline derivatives [1], may exhibit distinct agonist or antagonist properties.

Chiral Chromatography Method Development and Reference Standard

The target compound, with its defined stereochemistry (CAS 1414960-54-5), can serve as a reference standard for developing chiral HPLC or SFC methods aimed at separating or quantifying the enantiomers of pyrido[1,2-a]quinoxaline series. This is critical for analytical quality control of chiral intermediates in drug synthesis.

Fragment-Based Screening for CNS Targets Requiring Conformational Restriction

The fused tricyclic scaffold with zero rotatable bonds in the core provides a pre-organized structure suitable for fragment-based drug discovery. Researchers can use this compound as a starting fragment to grow or optimize, aiming to capitalize on the reduced entropic penalty expected from its rigidity, while having the defined (R)-configuration as an additional parameter for hit evolution.

Crystallography and Computational Docking Studies Requiring Defined Absolute Stereochemistry

For X-ray crystallography or advanced computational modeling studies, the (R)-enantiomer's known absolute configuration enables the generation of precise binding mode hypotheses. Using the racemate would result in ambiguous electron density maps or docking poses, making this compound the preferred choice for structural biology groups focused on pyrido[1,2-a]quinoxaline-based inhibitors or modulators.

Quote Request

Request a Quote for (R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.